molecular formula C8H19NO B13271451 2-[(2,2-Dimethylpropyl)amino]propan-1-ol

2-[(2,2-Dimethylpropyl)amino]propan-1-ol

Cat. No.: B13271451
M. Wt: 145.24 g/mol
InChI Key: KVNHGOLOCNVSOR-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylpropyl)amino]propan-1-ol is a chemical compound with the molecular formula C8H19NO. It is also known by its IUPAC name, 2-(neopentylamino)propan-1-ol. This compound is characterized by the presence of an amino group attached to a propanol backbone, with a neopentyl group as a substituent. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)amino]propan-1-ol typically involves the reaction of neopentylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Neopentylamine} + \text{Propylene Oxide} \rightarrow this compound ]

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of advanced purification techniques such as chromatography ensures that the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-[(2,2-Dimethylpropyl)amino]propan-1-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters depending on the substituent introduced.

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The hydroxyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar structure but lacks the neopentyl group.

    2-(Dimethylamino)propan-1-ol: Contains a dimethylamino group instead of a neopentylamino group.

    2-(Isopropylamino)propan-1-ol: Contains an isopropyl group instead of a neopentyl group.

Uniqueness

2-[(2,2-Dimethylpropyl)amino]propan-1-ol is unique due to the presence of the bulky neopentyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Biological Activity

2-[(2,2-Dimethylpropyl)amino]propan-1-ol, also known as DMAPA (dimethylaminopropanol), is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₉NO
  • Molecular Weight : 155.25 g/mol

DMAPA exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : DMAPA has shown effectiveness against a range of bacteria and fungi, likely due to its ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as heparanase, which plays a role in tumor metastasis and inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that DMAPA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits heparanase; potential in cancer therapy
NeuroprotectionReduces oxidative stress in neuronal cells

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of DMAPA against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting DMAPA's potential as an alternative antimicrobial agent .
  • Neuroprotective Effects :
    In vitro studies demonstrated that DMAPA could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The compound reduced cell death and increased cell viability, indicating its potential for treating neurodegenerative diseases such as Alzheimer's .
  • Cancer Research :
    Research on the inhibitory effects of DMAPA on heparanase revealed its potential role in reducing tumor metastasis. By inhibiting this enzyme, DMAPA may prevent cancer cells from invading surrounding tissues, making it a candidate for further investigation in cancer therapeutics .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)propan-1-ol

InChI

InChI=1S/C8H19NO/c1-7(5-10)9-6-8(2,3)4/h7,9-10H,5-6H2,1-4H3

InChI Key

KVNHGOLOCNVSOR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC(C)(C)C

Origin of Product

United States

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